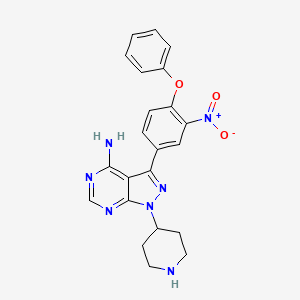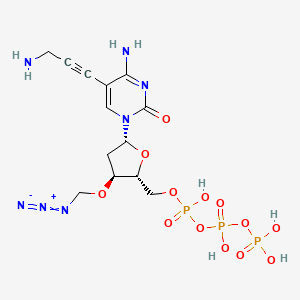
5-Propargylamino-3'-azidomethyl-dCTP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propargylamino-3’-azidomethyl-dCTP is a modified nucleotide used primarily in DNA synthesis and sequencing. This compound is a nucleoside molecule that plays a crucial role in next-generation sequencing (NGS) technologies, which are essential for various genomic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propargylamino-3’-azidomethyl-dCTP involves multiple steps, including the incorporation of an azide group and a propargylamino group. The azide group allows the compound to participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). The propargylamino group is introduced to facilitate the incorporation of the compound into DNA strands during sequencing .
Industrial Production Methods
Industrial production of 5-Propargylamino-3’-azidomethyl-dCTP typically involves large-scale chemical synthesis using automated synthesizers. These methods ensure high purity and yield, which are critical for its application in scientific research and commercial DNA sequencing .
Análisis De Reacciones Químicas
Types of Reactions
5-Propargylamino-3’-azidomethyl-dCTP undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but involves strained alkynes like DBCO or BCN.
Major Products Formed
The major products formed from these reactions are triazole-linked compounds, which are stable and can be used for further biochemical applications .
Aplicaciones Científicas De Investigación
5-Propargylamino-3’-azidomethyl-dCTP has a wide range of applications in scientific research:
DNA Synthesis and Sequencing: It is used as a building block for preparing fluorescent conjugates in next-generation sequencing (NGS). .
Click Chemistry: The azide group enables the compound to participate in click chemistry reactions, which are useful for labeling and tracking biomolecules.
Biological Research: It is used in studies involving DNA replication and repair, as well as in the development of new diagnostic tools
Mecanismo De Acción
The mechanism of action of 5-Propargylamino-3’-azidomethyl-dCTP involves its incorporation into DNA strands during synthesis. The azide group is chemically blocked by substituting the 3’-OH group with a 3’-o-azidomethyl group, preventing the polymerase from incorporating more than one nucleotide per cycle. Upon incorporation, a fluorescence signal is measured, and the chemical blockade is removed to allow for the next cycle of nucleotide addition .
Comparación Con Compuestos Similares
Similar Compounds
5-Propargylamino-3’-azidomethyl-dUTP: Similar in structure and function, used in DNA synthesis and sequencing.
5-Propargylamino-dCTP: Lacks the azide group but is used for similar applications in DNA labeling and synthesis.
Uniqueness
5-Propargylamino-3’-azidomethyl-dCTP is unique due to its dual functional groups (azide and propargylamino), which allow it to participate in both DNA synthesis and click chemistry reactions. This dual functionality makes it highly versatile for various biochemical and genomic applications .
Propiedades
Fórmula molecular |
C13H20N7O13P3 |
|---|---|
Peso molecular |
575.26 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C13H20N7O13P3/c14-3-1-2-8-5-20(13(21)18-12(8)15)11-4-9(29-7-17-19-16)10(31-11)6-30-35(25,26)33-36(27,28)32-34(22,23)24/h5,9-11H,3-4,6-7,14H2,(H,25,26)(H,27,28)(H2,15,18,21)(H2,22,23,24)/t9-,10+,11+/m0/s1 |
Clave InChI |
SHCGONLEPWBTFI-HBNTYKKESA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |
SMILES canónico |
C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12426122.png)
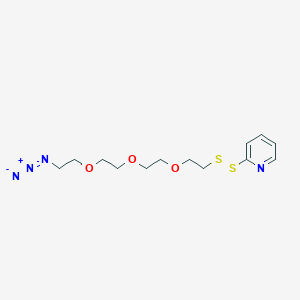
![(8R,10R,14R)-12-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12426128.png)
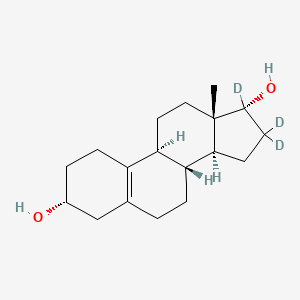

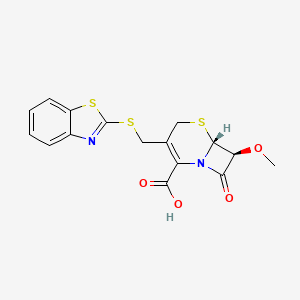
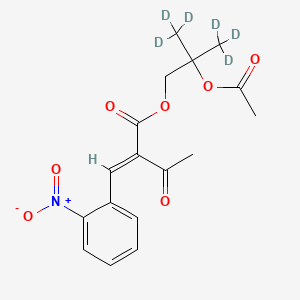
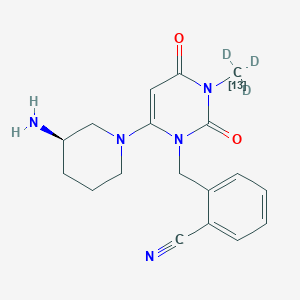
![2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)
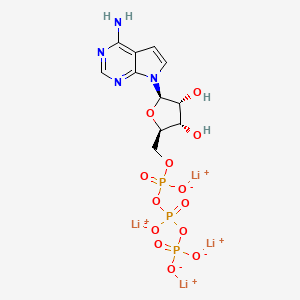
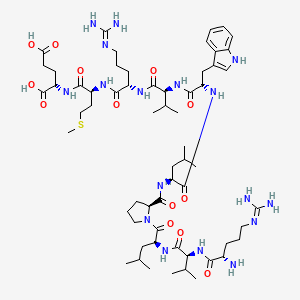
![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)
